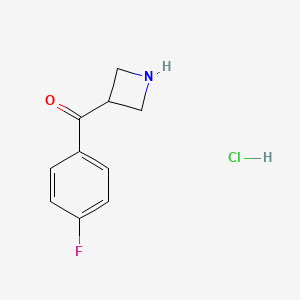

3-Azetidinyl-(4-fluorphenyl)methanon-Hydrochlorid

Übersicht

Beschreibung

Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride is a chemical compound with the molecular formula C10H11ClFNO . It is extensively used in scientific research due to its diverse applications. This compound exhibits exceptional potential in drug discovery, material synthesis, and biological studies.

Molecular Structure Analysis

The molecular structure of Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride consists of a four-membered azetidine ring attached to a phenyl ring through a methanone group . The phenyl ring carries a fluorine atom . The compound also includes a hydrochloride group .Physical And Chemical Properties Analysis

Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride has a molecular weight of 215.65 . Other physical and chemical properties such as boiling point, melting point, solubility, and stability under various conditions are not specified in the sources I found.Wissenschaftliche Forschungsanwendungen

Synthese fluorierter Verbindungen

3-Azetidinyl-(4-fluorphenyl)methanon-Hydrochlorid wird bei der Synthese verschiedener fluorierter Verbindungen verwendet. Das Vorhandensein des Fluoratoms ist entscheidend, da es die chemischen und biologischen Eigenschaften von Molekülen signifikant verändern kann, wodurch sie in der Pharmakologie und Agrochemie wertvoll werden .

Bausteine für die Medikamentenentwicklung

Diese Verbindung dient als Baustein in der Medikamentenentwicklung, insbesondere bei der Herstellung von niedermolekularen Medikamenten. Ihre Struktur ist vorteilhaft für den Aufbau komplexer Moleküle, die mit biologischen Zielstrukturen interagieren können .

Medizinische Chemieforschung

In der medizinischen Chemie wird diese Verbindung für die Entwicklung und Entdeckung neuer Therapeutika eingesetzt. Ihre einzigartige Struktur ermöglicht die Erforschung neuer Interaktionen innerhalb biologischer Systeme .

Pharmakologische Studien

Die Verbindung ist an pharmakologischen Studien beteiligt, um ihre Interaktion mit verschiedenen Enzymen und Rezeptoren zu verstehen. Dies hilft bei der Bestimmung ihres Potenzials als Leitstruktur für die Medikamentenentwicklung .

Chemische Biologie

In der chemischen Biologie wird sie verwendet, um die chemischen Prozesse innerhalb und in Bezug auf lebende Organismen zu untersuchen. Durch Modifizierung der Verbindung können Forscher verschiedene biochemische Pfade untersuchen .

Materialwissenschaft

This compound kann in der Materialwissenschaft verwendet werden, um neue Materialien mit spezifischen Eigenschaften zu entwickeln, wie z. B. erhöhte Beständigkeit gegen Abbau oder verbesserte thermische Stabilität .

Analytische Chemie

Diese Verbindung kann in der analytischen Chemie als Standard oder Reagenz zur Quantifizierung und Identifizierung verschiedener Substanzen durch Techniken wie Chromatographie oder Spektroskopie dienen .

Biokonjugationstechniken

Sie kann in Biokonjugationstechniken verwendet werden, bei denen sie an Biomoleküle gekoppelt wird, um deren Funktion zu markieren oder zu verändern, was in der biologischen Forschung und Diagnostik unerlässlich ist .

Wirkmechanismus

Target of Action

The primary target of Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride is the serine hydrolase monoacylglycerol lipase (MAGL) . MAGL is the rate-limiting enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol .

Mode of Action

Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride interacts with its target, MAGL, by inhibiting the degradation of 2-AG . This inhibition leads to an elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors CB1 and CB2 .

Biochemical Pathways

The inhibition of 2-AG degradation by Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride affects the endocannabinoid system . This system plays a crucial role in various physiological processes, including mood regulation, appetite, pain sensation, and inflammation . The elevation of 2-AG levels leads to increased activation of the cannabinoid receptors, thereby influencing these physiological processes .

Result of Action

The result of the action of Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride is the elevation of 2-AG levels, leading to increased activation of the cannabinoid receptors . This activation has demonstrated beneficial effects on mood, appetite, pain, and inflammation .

Biochemische Analyse

Biochemical Properties

Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with monoacylglycerol lipase, an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol into arachidonic acid and glycerol . By inhibiting this enzyme, Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride can elevate levels of 2-arachidonoylglycerol, impacting cannabinoid receptor signaling pathways .

Cellular Effects

Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to increase levels of 2-arachidonoylglycerol, which in turn activates cannabinoid receptors CB1 and CB2 . This activation can lead to changes in mood, appetite, pain perception, and inflammation .

Molecular Mechanism

The molecular mechanism of action of Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound inhibits monoacylglycerol lipase in a competitive manner with respect to the 2-arachidonoylglycerol substrate . This inhibition leads to an increase in 2-arachidonoylglycerol levels, which subsequently activates cannabinoid receptors and modulates various physiological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can time-dependently bind to monoacylglycerol lipase, leading to sustained elevation of 2-arachidonoylglycerol levels . Long-term effects on cellular function, such as synaptic depression and altered sleep patterns, have also been observed at higher doses .

Dosage Effects in Animal Models

The effects of Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride vary with different dosages in animal models. At lower doses, the compound can significantly increase 2-arachidonoylglycerol and norepinephrine levels without causing adverse effects . At higher doses, it can induce hippocampal synaptic depression, altered sleep onset, and decreased electroencephalogram gamma power . These findings highlight the importance of dosage in determining the compound’s therapeutic potential and safety profile .

Metabolic Pathways

Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride is involved in metabolic pathways that include the degradation of 2-arachidonoylglycerol by monoacylglycerol lipase . The compound’s inhibition of this enzyme leads to an accumulation of 2-arachidonoylglycerol, which can affect metabolic flux and metabolite levels . This interaction underscores the compound’s role in modulating endocannabinoid signaling pathways .

Transport and Distribution

The transport and distribution of Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to elevate 2-arachidonoylglycerol levels suggests that it may be distributed to areas where cannabinoid receptors are expressed . This distribution pattern is crucial for its therapeutic effects and potential side effects .

Subcellular Localization

The subcellular localization of Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride can impact its activity and function. The compound’s interactions with monoacylglycerol lipase and subsequent elevation of 2-arachidonoylglycerol levels indicate that it may localize to areas where this enzyme is active . This localization is essential for its role in modulating endocannabinoid signaling and related physiological processes .

Eigenschaften

IUPAC Name |

azetidin-3-yl-(4-fluorophenyl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO.ClH/c11-9-3-1-7(2-4-9)10(13)8-5-12-6-8;/h1-4,8,12H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTNUTUZJIUEEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(=O)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

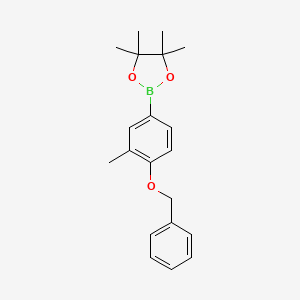

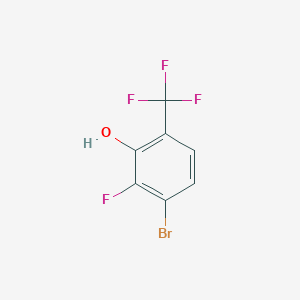

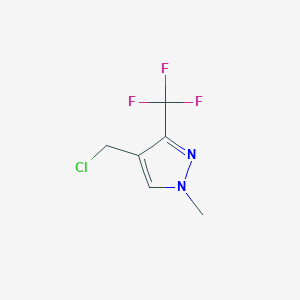

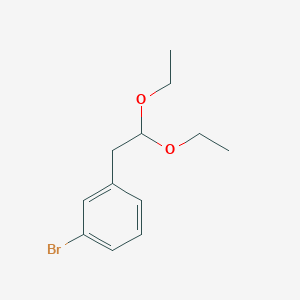

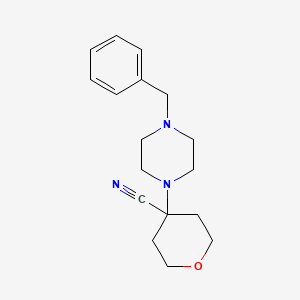

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

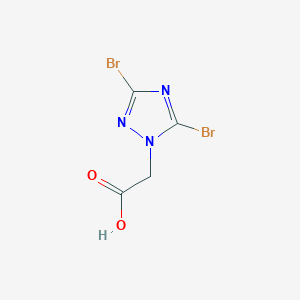

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5-Bromo-2-fluoro-3-pyridinyl)carbonyl]morpholine](/img/structure/B1375569.png)